molecular formula C11H8N2O3 B8727423 3-(5-Hydroxypyrimidin-2-yl)benzoic acid

3-(5-Hydroxypyrimidin-2-yl)benzoic acid

Cat. No.: B8727423
M. Wt: 216.19 g/mol
InChI Key: HIVJGCCGCYKZSX-UHFFFAOYSA-N
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Description

3-(5-Hydroxypyrimidin-2-yl)benzoic acid (CAS: 1092568-86-9) is a benzoic acid derivative featuring a pyrimidine ring substituted with a hydroxyl group at the 5-position. Its molecular formula is C₁₁H₈N₂O₃, with a molecular weight of 216.19 g/mol . The compound’s structure combines the aromatic carboxylic acid moiety with a heterocyclic pyrimidine ring, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

3-(5-hydroxypyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C11H8N2O3/c14-9-5-12-10(13-6-9)7-2-1-3-8(4-7)11(15)16/h1-6,14H,(H,15,16)

InChI Key

HIVJGCCGCYKZSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The hydroxyl group on the pyrimidine ring distinguishes 3-(5-hydroxypyrimidin-2-yl)benzoic acid from closely related analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula MW (g/mol) Substituents (Pyrimidine) H-Bond Donors H-Bond Acceptors XLogP3
This compound 1092568-86-9 C₁₁H₈N₂O₃ 216.19 5-OH 2 5 ~1
3-(2-Aminopyrimidin-5-yl)benzoic acid 914349-45-4 C₁₁H₉N₃O₂ 215.21 2-NH₂ 2 5 ~1
3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid 1086379-59-0 C₁₁H₇BrN₂O₃ 295.09 5-Br, 2-O- linkage 1 5 N/A
3-(5-Cyanopyridin-2-ylamino)benzoic acid 1094668-69-5 C₁₃H₉N₃O₂ 239.23 Pyridine + 5-CN 2 5 N/A

Key Observations :

  • Hydroxyl vs.
  • Halogen vs. Hydroxyl : The bromine atom in 3-[(5-bromopyrimidin-2-yl)oxy]benzoic acid increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Ring System Differences: Replacing pyrimidine with pyridine (as in 3-(5-cyanopyridin-2-ylamino)benzoic acid) alters electronic properties, with the cyano group introducing strong electron-withdrawing effects .

Extraction and Diffusivity Behavior

Benzoic acid derivatives exhibit high extraction rates in emulsion liquid membranes due to favorable distribution coefficients (m > 1).

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